Efonidipine, (+)-

Description

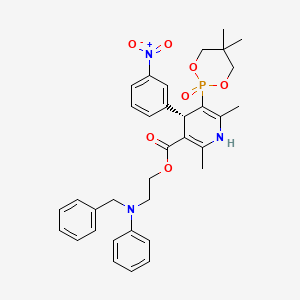

Structure

3D Structure

Properties

CAS No. |

128194-12-7 |

|---|---|

Molecular Formula |

C34H38N3O7P |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1 |

InChI Key |

NSVFSAJIGAJDMR-HKBQPEDESA-N |

SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Other CAS No. |

128194-12-7 |

Origin of Product |

United States |

Foundational & Exploratory

Stereospecificity of Efonidipine Enantiomers: A Technical Guide

An In-depth Examination of the Differential Pharmacological Profiles of (+)-Efonidipine and R(-)-Efonidipine for Researchers and Drug Development Professionals.

Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, is clinically administered as a racemic mixture of its two enantiomers: (+)-Efonidipine (S-form) and R(-)-Efonidipine.[1] While the racemate is known for its dual-blocking action on both L-type and T-type calcium channels, extensive research has revealed a significant stereospecificity in the pharmacological effects of its individual isomers.[2][3][4][5] This technical guide provides a comprehensive overview of the distinct mechanisms of action, pharmacodynamics, and experimental methodologies used to characterize the stereospecific effects of (+)- and R(-)-Efonidipine.

Core Differentiators: Calcium Channel Selectivity

The primary distinction between the two enantiomers lies in their differential affinity for and blockade of voltage-dependent calcium channels. Electrophysiological studies have consistently demonstrated that R(-)-Efonidipine is a selective blocker of T-type Ca2+ channels, whereas (+)-Efonidipine exhibits a broader spectrum of activity, blocking both L-type and T-type Ca2+ channels.[2][3][6][7]

R(-)-Efonidipine: This enantiomer preferentially blocks T-type calcium channels and has been shown to have no significant effect on high-voltage-activated (HVA) Ca2+ channels, including the L-type, in various experimental models.[6][7] This selectivity makes R(-)-Efonidipine a valuable pharmacological tool for investigating the specific roles of T-type calcium channels.[6]

(+)-Efonidipine: In contrast, the S(+)-isomer is responsible for the L-type calcium channel blockade of racemic efonidipine.[2] It also contributes to the overall T-type channel inhibition, exhibiting a dual-blocking capability.[2][3] The blocking action of (+)-Efonidipine on both channel types is concentration-dependent.[2]

The racemic mixture's characteristic dual blockade of both L- and T-type channels is a composite of the actions of both enantiomers.[2][3] Efonidipine as a whole does not affect N-, P/Q-, and R-type Ca2+ channels.[2][3]

Quantitative Analysis of Channel Blockade

The inhibitory concentrations (IC50) of the efonidipine enantiomers on L-type and T-type calcium channels have been determined in various expression systems. The data clearly illustrates the stereoselective nature of their interactions.

| Enantiomer | Channel Type | Expression System | Holding Potential | IC50 (μM) | Reference |

| (+)-Efonidipine | L-type (α1C) | Xenopus oocytes | -80 mV | 1.1 | [2] |

| T-type (α1G) | Xenopus oocytes | -80 mV | 1.4 | [2] | |

| L-type (α1C) | BHK cells | -100 mV | 0.051 | [2] | |

| L-type (α1C) | BHK cells | -60 mV | 0.011 | [2] | |

| T-type (α1G) | BHK cells | -100 mV | 0.076 | [2] | |

| T-type (α1G) | BHK cells | -60 mV | 0.015 | [2] | |

| R(-)-Efonidipine | L-type (α1C) | Xenopus oocytes | -80 mV | > 10 | [2] |

| T-type (α1G) | Xenopus oocytes | -80 mV | 1.2 | [2] | |

| L-type (α1C) | BHK cells | -100 mV | > 10 | [2] | |

| L-type (α1C) | BHK cells | -60 mV | > 10 | [2] | |

| T-type (α1G) | BHK cells | -100 mV | 0.11 | [2] | |

| T-type (α1G) | BHK cells | -60 mV | 0.027 | [2] |

Note: BHK stands for baby hamster kidney cells.

Signaling Pathways and Physiological Implications

The differential blockade of calcium channels by the efonidipine enantiomers leads to distinct downstream signaling and physiological effects.

References

- 1. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Efonidipine used for? [synapse.patsnap.com]

- 5. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of Efonidipine as a dual calcium channel blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, distinguishes itself within the crowded field of calcium channel blockers through its unique dual-action mechanism. Unlike traditional dihydropyridines that primarily target L-type calcium channels, efonidipine exhibits potent inhibitory effects on both L-type and T-type calcium channels. This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological profile of efonidipine. It delves into the preclinical and clinical data that underscore its efficacy in treating hypertension and angina, with a particular focus on its cardioprotective and renoprotective attributes. Detailed experimental protocols for key assays and a thorough examination of the signaling pathways involved are presented to equip researchers and drug development professionals with a robust understanding of this multifaceted therapeutic agent.

Introduction: The Genesis of a Dual-Action Calcium Channel Blocker

The development of calcium channel blockers (CCBs) revolutionized the management of cardiovascular diseases, particularly hypertension and angina pectoris. The first generation of dihydropyridine CCBs, while effective in reducing blood pressure through vasodilation, were often associated with reflex tachycardia, a compensatory increase in heart rate that can be detrimental in certain patient populations. This limitation spurred the quest for novel agents with a more favorable hemodynamic profile.

Efonidipine emerged from this research landscape as a third-generation dihydropyridine CCB with a distinctive pharmacological characteristic: the ability to block both L-type and T-type voltage-gated calcium channels.[1][2] L-type calcium channels are abundant in vascular smooth muscle and cardiac myocytes, and their blockade leads to vasodilation and a reduction in blood pressure.[3] T-type calcium channels are prominently expressed in the sinoatrial (SA) node, the heart's natural pacemaker, and their inhibition leads to a decrease in heart rate.[2] This dual blockade allows efonidipine to effectively lower blood pressure while simultaneously mitigating the reflex tachycardia often seen with other dihydropyridines.[2]

Mechanism of Action: A Tale of Two Channels

Efonidipine's therapeutic efficacy is rooted in its ability to modulate intracellular calcium concentrations by blocking two distinct types of voltage-gated calcium channels.

L-Type Calcium Channel Blockade

In common with other dihydropyridine CCBs, efonidipine binds to the α1 subunit of the L-type calcium channel, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to smooth muscle relaxation and vasodilation. The consequence is a reduction in peripheral vascular resistance and, subsequently, a lowering of arterial blood pressure.

T-Type Calcium Channel Blockade

What sets efonidipine apart is its significant affinity for T-type calcium channels.[4] These channels play a crucial role in the pacemaker activity of the sinoatrial node. By inhibiting the influx of calcium through T-type channels in the SA node, efonidipine slows the rate of diastolic depolarization, resulting in a negative chronotropic effect (a decrease in heart rate).[5] This action is particularly beneficial in hypertensive patients who may experience an undesirable increase in heart rate with other vasodilators.

The dual blockade of L- and T-type calcium channels provides a synergistic effect: potent blood pressure reduction without the common side effect of reflex tachycardia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by efonidipine and a typical experimental workflow for its characterization.

References

- 1. Renal protective effect of efonidipine hydrochloride (NZ-105), a new calcium antagonist, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 4. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of (+)-Efonidipine: A Technical Exploration of Non-Calcium Channel Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Efonidipine, a dihydropyridine (B1217469) derivative, is a well-established dual blocker of L-type and T-type voltage-gated calcium channels, forming the cornerstone of its antihypertensive and cardioprotective effects. However, a growing body of evidence reveals a more complex pharmacological profile, with (+)-Efonidipine engaging with a variety of molecular targets beyond its primary calcium channel blockade. This in-depth technical guide synthesizes the current understanding of these non-calcium channel interactions, providing a comprehensive resource for researchers and drug development professionals. This document details the molecular targets, summarizes quantitative data, presents relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper exploration of (+)-Efonidipine's therapeutic potential.

I. Identified Non-Calcium Channel Molecular Targets

Recent investigations have identified several key molecular targets of (+)-Efonidipine that are independent of its effects on calcium influx. These interactions contribute to its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and neuroprotective properties.

Voltage-Gated Potassium (Kv) Channels

(+)-Efonidipine has been demonstrated to directly inhibit voltage-gated potassium (Kv) channels in vascular smooth muscle cells. This action is independent of its calcium channel blocking activity and contributes to the overall vasodilatory effect of the drug.

JNK/NF-κB Signaling Pathway

A pivotal finding is the inhibitory effect of (+)-Efonidipine on the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This interaction underlies the compound's anti-inflammatory and anti-migratory effects in microglial cells, suggesting a potential role in neuroinflammatory conditions.

TGF-β1/Smad2 Signaling Pathway

(+)-Efonidipine has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad2 signaling pathway. This inhibition of a key fibrotic pathway highlights its potential as an anti-fibrotic agent in various tissues.

Steroidogenesis: DHEA-S Production and StAR Expression

Interestingly, (+)-Efonidipine has been found to enhance the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) and the expression of steroidogenic acute regulatory protein (StAR) mRNA in adrenocortical carcinoma cells. This effect appears to be independent of calcium channel blockade and points towards a role in modulating steroid hormone biosynthesis.

II. Quantitative Data on Non-Calcium Channel Targets

The following tables summarize the available quantitative data for the interaction of (+)-Efonidipine with its identified non-calcium channel molecular targets.

| Target | Parameter | Value | Cell/System | Reference |

| Voltage-Gated Potassium (Kv) Channels | IC50 | 0.26 μM | Rabbit coronary arterial smooth muscle cells | [1] |

Table 1: Inhibitory Activity of (+)-Efonidipine on Voltage-Gated Potassium Channels

| Target/Pathway | Parameter | Concentration | Effect | Cell/System | Reference |

| JNK3 | Inhibition | 10 μM | >50% inhibition of JNK3 activity | In vitro kinase assay | [2][3] |

| NF-κB Nuclear Translocation | Inhibition | 10 μM | Marked inhibition | LPS-treated BV2 microglial cells | [4] |

Table 2: Inhibitory Effects of (+)-Efonidipine on the JNK/NF-κB Signaling Pathway

| Target/Pathway | Parameter | Concentration | Effect | Cell/System | Reference |

| Smad2 Phosphorylation | Attenuation | 10 μM | Significant attenuation | TGF-β1-treated neonatal rat cardiac fibroblasts |

Table 3: Modulatory Effect of (+)-Efonidipine on the TGF-β1/Smad2 Signaling Pathway

| Target | Parameter | Concentration | Effect | Cell/System | Reference |

| DHEA-S Production | Enhancement | Not specified | Enhanced dbcAMP-induced production | NCI-H295R human adrenocortical carcinoma cells | |

| StAR mRNA Expression | Enhancement | Not specified | Increased dbcAMP-induced expression | NCI-H295R human adrenocortical carcinoma cells |

Table 4: Effects of (+)-Efonidipine on Steroidogenesis

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (+)-Efonidipine's non-calcium channel targets.

Whole-Cell Patch-Clamp Recording for Kv Channels

Objective: To measure the effect of (+)-Efonidipine on voltage-gated potassium currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Isolate single smooth muscle cells from rabbit coronary arteries using enzymatic digestion.

-

Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.

-

Voltage Protocol: Elicit Kv currents by applying depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.

-

Drug Application: Perfuse the cells with an external solution containing varying concentrations of (+)-Efonidipine (e.g., 0.01 to 10 μM). The external solution should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Data Analysis: Measure the peak outward K+ current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.

JNK Activity Assay

Objective: To determine the direct inhibitory effect of (+)-Efonidipine on JNK3 kinase activity.

Methodology:

-

Assay Principle: Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of (+)-Efonidipine or a known JNK inhibitor (e.g., SP600125) as a positive control to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the remaining ATP to light.

-

Data Analysis: Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration of (+)-Efonidipine and determine the IC50 value.

Western Blot for Phosphorylated Smad2

Objective: To assess the effect of (+)-Efonidipine on TGF-β1-induced Smad2 phosphorylation.

Methodology:

-

Cell Culture and Treatment: Culture neonatal rat cardiac fibroblasts and serum-starve them overnight. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Smad2 signal to the total Smad2 or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.

Immunocytochemistry for NF-κB Nuclear Translocation

Objective: To visualize and quantify the effect of (+)-Efonidipine on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment: Seed BV2 microglial cells on glass coverslips. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block the cells with 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in multiple cells per condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

DHEA-S ELISA

Objective: To measure the effect of (+)-Efonidipine on the production of DHEA-S in cell culture supernatant.

Methodology:

-

Cell Culture and Treatment: Culture NCI-H295R cells and treat them with (+)-Efonidipine and a stimulant such as dibutyryl cyclic AMP (dbcAMP) for a specified period.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Use a commercially available DHEA-S ELISA kit.

-

Add standards and samples to the wells of a microplate pre-coated with an anti-DHEA-S antibody.

-

Add an HRP-conjugated DHEA-S and incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DHEA-S in the samples by interpolating their absorbance values from the standard curve.

Real-Time PCR for StAR mRNA Quantification

Objective: To quantify the effect of (+)-Efonidipine on the expression of StAR mRNA.

Methodology:

-

Cell Culture and Treatment: Culture NCI-H295R cells and treat them as described for the DHEA-S assay.

-

RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for StAR, and a fluorescent dye (e.g., SYBR Green).

-

Perform the real-time PCR using a thermal cycler with a fluorescence detector.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for StAR and a housekeeping gene (e.g., GAPDH) in each sample.

-

Calculate the relative expression of StAR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to a control group.

-

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by (+)-Efonidipine and the general workflows for the experimental protocols described above.

Caption: Inhibition of the JNK/NF-κB signaling pathway by (+)-Efonidipine.

Caption: Attenuation of the TGF-β1/Smad2 signaling pathway by (+)-Efonidipine.

Caption: General experimental workflow for Western blot analysis.

V. Conclusion

The pharmacological profile of (+)-Efonidipine extends beyond its well-characterized effects on L- and T-type calcium channels. This technical guide has provided a comprehensive overview of its interactions with several other key molecular targets, including voltage-gated potassium channels, and components of the JNK/NF-κB and TGF-β1/Smad2 signaling pathways, as well as its influence on steroidogenesis. The presented quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for the scientific community. Further research into these non-calcium channel targets will undoubtedly uncover new therapeutic avenues for (+)-Efonidipine and may lead to the development of novel drugs with enhanced efficacy and safety profiles for a range of cardiovascular, inflammatory, and fibrotic diseases. A deeper understanding of the precise binding kinetics and affinities of (+)-Efonidipine for these off-target molecules will be crucial in fully elucidating its complex mechanism of action and optimizing its clinical applications.

References

- 1. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]

- 4. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (+)-Efonidipine on Sinoatrial Node Pacemaker Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by its dual antagonism of both L-type and T-type calcium channels. This dual blockade confers a significant negative chronotropic effect, primarily through its action on the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides an in-depth analysis of the effects of (+)-Efonidipine on SA node pacemaker activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction

The sinoatrial (SA) node is responsible for generating the electrical impulses that drive the cardiac cycle. The spontaneous depolarization of SA node cells, known as pacemaker activity, is governed by a complex interplay of various ion channels. Among these, L-type (CaV1.2, CaV1.3) and T-type (CaV3.1) calcium channels play a pivotal role in the depolarization phases of the action potential.[1][2][3]

(+)-Efonidipine, the S-enantiomer of Efonidipine (B1671133), distinguishes itself from many other dihydropyridine calcium channel blockers by its potent inhibitory effects on both L-type and T-type calcium channels.[4][5] This dual inhibitory action is central to its clinical efficacy in managing hypertension, not only by inducing vasodilation through L-type channel blockade in vascular smooth muscle but also by directly modulating heart rate via its effects on the SA node.[6][7][8] This guide delves into the specific mechanisms and quantitative effects of (+)-Efonidipine on the electrophysiology of SA node pacemaker cells.

Mechanism of Action on Sinoatrial Node Pacemaker Activity

The primary mechanism by which (+)-Efonidipine slows heart rate is through its interaction with voltage-gated calcium channels in SA node cells. The pacemaker potential of these cells, which drives the heart's rhythm, is critically dependent on the influx of calcium ions.

Dual Blockade of L-type and T-type Calcium Channels

(+)-Efonidipine inhibits both L-type and T-type calcium channels.[4][5] In the SA node, both channel subtypes contribute to the diastolic depolarization (phase 4) and the upstroke (phase 0) of the action potential.

-

T-type Calcium Channels (CaV3.1): These channels are activated at more negative membrane potentials and contribute to the early phase of diastolic depolarization, helping to bring the cell membrane to the threshold for firing an action potential.[2]

-

L-type Calcium Channels (CaV1.2 and CaV1.3): These channels activate at a more depolarized potential and are responsible for the late phase of diastolic depolarization and the main upstroke of the SA node action potential.[1][3]

By blocking these channels, (+)-Efonidipine reduces the inward calcium current, thereby slowing the rate of diastolic depolarization and prolonging the time it takes for the SA node cells to reach the threshold for firing. This results in a decrease in the firing rate of the SA node and, consequently, a reduction in heart rate.[9][10][11]

Signaling Pathway

The signaling pathway for (+)-Efonidipine's action on the SA node is a direct one, involving the physical blockade of calcium channels. This reduces the influx of Ca2+ ions, which in turn slows the rate of spontaneous depolarization of pacemaker cells.

Quantitative Data

The following tables summarize the quantitative effects of (+)-Efonidipine on various parameters related to SA node activity and cardiovascular function.

Table 1: In Vitro Effects of S(+)-Efonidipine on Calcium Channel Currents

| Calcium Channel Subunit | Concentration | % Inhibition | Cell Type | Reference |

| CaV1.2 (L-type) | 1 µM | 75.7% | Expressed in cell line | [1] |

| CaV1.3 (L-type) | 1 µM | 75.3% | Expressed in cell line | [1] |

| CaV3.1 (T-type) | 1 µM | 94.0% | Expressed in cell line | [1] |

Table 2: Effects of Efonidipine on Sinoatrial Node Action Potential Parameters in Rabbit

| Parameter | Drug | Concentration | Observation | Reference |

| Cycle Length | Efonidipine | - | Increased | [9] |

| Phase 4 Depolarization | Efonidipine | - | Selective suppression of the later phase | [9] |

| Maximum Rate of Phase 0 Depolarization (Vmax) | Efonidipine | - | Decreased | [9] |

Table 3: Clinical Effects of Efonidipine on Heart Rate and Blood Pressure

| Study Population | Efonidipine Dose | Treatment Duration | Change in Heart Rate | Change in Systolic BP | Change in Diastolic BP | Reference |

| Mild to Moderate Hypertension | 40-60 mg/day | 12 weeks | -9.9 ± 9.0 beats/minute | -11.7 mmHg (trough) | -8.6 mmHg (trough) | [6] |

| Mild to Severe Hypertension with Angina | 40 mg/day | 12 weeks | From 94 ± 7 to 86 ± 11 bpm | Not significantly different from previous DHP | Not significantly different from previous DHP | [7] |

| Stage-I Hypertension (Indian Population) | 40 mg/day | 28 days | -8.1 ± 8.3 bpm | -18.2 ± 12.2 mmHg | -10.7 ± 7.0 mmHg | [12][13] |

| Normotensive Volunteers (under stress) | 40 mg single dose | 3 hours post-dose | Significant inhibition of stress-induced increase | Significant inhibition of stress-induced increase | Significant inhibition of stress-induced increase | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of (+)-Efonidipine on SA node pacemaker activity.

Isolation of Sinoatrial Node Myocytes

A detailed protocol for the isolation of single pacemaker cells from the SA node is crucial for in vitro electrophysiological studies.

References

- 1. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 5. Effects of efonidipine hydrochloride on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zuventus.com [zuventus.com]

- 9. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medpulse.in [medpulse.in]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. journaljammr.com [journaljammr.com]

- 13. zuventus.co.in [zuventus.co.in]

In Vitro Vasodilatory Properties of (+)-Efonidipine on Aortic Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro vasodilatory properties of (+)-Efonidipine, a dual L-type and T-type calcium channel blocker, with a specific focus on its effects on aortic rings. This document summarizes key quantitative data, details established experimental protocols for vascular reactivity studies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

(+)-Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that induces vasodilation primarily by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1] This action prevents the calcium-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and an increase in the luminal diameter of blood vessels. A distinguishing feature of Efonidipine (B1671133) is its dual blockade of both L-type and T-type calcium channels, which contributes to its potent vasodilatory effects.[1]

Quantitative Data on Vasodilatory Potency

The vasodilatory potency of (+)-Efonidipine has been quantified in studies using isolated aortic ring preparations. The following tables summarize the available data on its efficacy in inhibiting contractions induced by depolarizing agents like potassium chloride (KCl).

| Preparation | Agonist | Parameter | Value | Reference |

| Isolated Rat Aortic Rings | KCl | EC30 | 1.24 x 10-8 M | [2] |

| Isolated Guinea-Pig Aortae | High K+ | pEC50 | 7.5 | [3] |

Table 1: Potency of (+)-Efonidipine in Aortic Ring Preparations

For comparative purposes, the potency of Efonidipine relative to other calcium channel blockers in KCl-induced contractions of isolated rat aortic rings is presented below.

| Compound | EC30 (M) | Relative Potency | Reference |

| Nifedipine | 2.98 x 10-9 | Most Potent | [2] |

| (+)-Efonidipine | 1.24 x 10-8 | [2] | |

| Verapamil (B1683045) | 3.96 x 10-8 | [2] | |

| Diltiazem (B1670644) | 2.13 x 10-7 | Least Potent | [2] |

Table 2: Comparative Potency of Calcium Channel Blockers in Rat Aortic Rings

Experimental Protocols

The following section details a representative methodology for assessing the in vitro vasodilatory effects of (+)-Efonidipine on isolated aortic rings.

Preparation of Aortic Rings

-

Animal Model: Male Wistar rats (250-300g) are euthanized by a humane method, such as carbon dioxide asphyxiation followed by cervical dislocation.

-

Aorta Isolation: The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

-

Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut from the vessel. For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or forceps.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

Measurement of Vasodilation

-

Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.

-

Viability Check: The viability of the rings is assessed by inducing a contraction with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM) or KCl (60 mM). The integrity of the endothelium in endothelium-intact rings is confirmed by observing a relaxation of over 80% in response to acetylcholine (B1216132) (10 µM).

-

Pre-contraction: After a washout period, a stable contraction is induced using a vasoconstrictor (e.g., phenylephrine or KCl).

-

Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of (+)-Efonidipine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-induced contraction.

-

Investigation of Mechanisms: To investigate the involvement of specific pathways, rings can be pre-incubated with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or various potassium channel blockers before the addition of the vasoconstrictor and subsequent administration of (+)-Efonidipine.

Signaling Pathways in (+)-Efonidipine-Induced Vasodilation

The vasodilatory effect of (+)-Efonidipine is mediated by a primary mechanism and potentially influenced by secondary pathways.

Primary Mechanism: Calcium Channel Blockade

The principal mechanism of action is the inhibition of calcium influx through L-type and T-type calcium channels on vascular smooth muscle cells. This reduces the intracellular calcium concentration, leading to vasodilation.

Potential Endothelium-Dependent Pathway

Evidence suggests that dihydropyridine calcium channel blockers, including Efonidipine, may also exert their effects through an endothelium-dependent pathway involving nitric oxide (NO). The blockade of T-type calcium channels on endothelial cells may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to the adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), and increases cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes relaxation.

Experimental Workflow for Investigating Mechanisms

The following diagram outlines a typical experimental workflow to elucidate the signaling pathways involved in (+)-Efonidipine-induced vasodilation.

Conclusion

(+)-Efonidipine is a potent vasodilator that acts on aortic rings primarily through the blockade of L-type and T-type calcium channels in vascular smooth muscle cells. Emerging evidence also suggests a potential contribution from an endothelium-dependent mechanism involving the stimulation of nitric oxide production. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals investigating the vascular pharmacology of (+)-Efonidipine. Further studies are warranted to fully elucidate the relative contributions of the endothelium-dependent and -independent pathways to its overall vasodilatory effect in aortic tissue.

References

- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 2. Myocardial and vascular effects of efonidipine in vitro as compared with nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular selectivity of 1,4-dihydropyridine derivatives, efonidipine (NZ-105), nicardipine and structure related compounds in isolated guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of Efonidipine in Ischemic Stroke Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of events leading to neuronal death in the affected brain region. Neuroprotection, a therapeutic strategy aimed at salvaging ischemic brain tissue, remains a critical area of research. Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, is a dual L-type and T-type voltage-gated calcium channel blocker.[1][2] This dual-channel blockade offers a unique pharmacological profile that may confer significant neuroprotective effects in the context of cerebral ischemia. This technical guide synthesizes the current preclinical evidence for the neuroprotective potential of efonidipine in various ischemic stroke models, providing detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.

Mechanism of Action

Efonidipine's primary mechanism of action involves the inhibition of both L-type and T-type voltage-gated calcium channels.[1][2] In the context of ischemic stroke, this dual blockade is hypothesized to exert neuroprotection through several mechanisms:

-

Reduction of Calcium Overload: Ischemia-induced depolarization of neuronal membranes leads to an excessive influx of calcium (Ca2+), a key trigger for excitotoxicity and activation of apoptotic pathways. By blocking L-type and T-type calcium channels, efonidipine can mitigate this toxic Ca2+ overload.

-

Modulation of Cerebral Blood Flow: While not directly addressed in the reviewed stroke-specific literature, calcium channel blockers are known for their vasodilatory effects, which could potentially improve collateral blood flow to the ischemic penumbra.

-

Anti-inflammatory and Antioxidant Effects: Preclinical studies suggest that efonidipine's neuroprotective effects are associated with a reduction in oxidative stress and inflammation.

-

Downregulation of Pro-fibrotic and Pro-inflammatory Signaling: Research has specifically implicated the downregulation of the Transforming Growth Factor-β (TGF-β)/SMAD-2 signaling pathway in efonidipine's cerebroprotective effects.[3]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of efonidipine have been quantified in various ischemic stroke models. The following tables summarize the key findings from preclinical studies.

Table 1: Effect of Efonidipine on Infarct Volume and Neurological Deficits in a Middle Cerebral Artery Occlusion (MCAO) Model

| Animal Model | Treatment Group | Infarct Volume (%) | Neurological Score | Brain Hemisphere Weight Difference (g) | Reference |

| Diabetic Wistar Rats | MCAO Control | 45.3 ± 2.5 | 3.8 ± 0.2 | 0.48 ± 0.03 | [3] |

| Diabetic Wistar Rats | Efonidipine (1 mg/kg/day) | 22.1 ± 1.9 | 1.9 ± 0.3 | 0.21 ± 0.02 | [3] |

| Normoglycemic Wistar Rats | MCAO Control | 38.6 ± 2.1 | 3.5 ± 0.3 | 0.39 ± 0.02 | [3] |

| Normoglycemic Wistar Rats | Efonidipine (1 mg/kg/day) | 18.9 ± 1.5 | 1.6 ± 0.2 | 0.18 ± 0.01 | [3] |

*p < 0.05 compared to respective MCAO control group.

Table 2: Effect of Efonidipine on Biochemical Markers of Oxidative Stress in an MCAO Model

| Animal Model | Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µmol/mg protein) | Serum Nitrite (µM) | Superoxide Dismutase (SOD) (U/mg protein) | Reference |

| Diabetic Wistar Rats | MCAO Control | 3.8 ± 0.2 | 12.5 ± 1.1 | 28.1 ± 1.5 | 18.2 ± 1.3 | [3] |

| Diabetic Wistar Rats | Efonidipine (1 mg/kg/day) | 2.1 ± 0.1 | 25.3 ± 1.8 | 15.4 ± 1.2 | 32.5 ± 2.1 | [3] |

| Normoglycemic Wistar Rats | MCAO Control | 3.1 ± 0.2 | 15.8 ± 1.3 | 25.4 ± 1.3 | 21.4 ± 1.5 | [3] |

| Normoglycemic Wistar Rats | Efonidipine (1 mg/kg/day) | 1.8 ± 0.1 | 29.1 ± 2.0 | 13.8 ± 1.1 | 35.8 ± 2.3 | [3] |

*p < 0.05 compared to respective MCAO control group.

Table 3: Effect of Efonidipine on Survival Rate in a Bilateral Carotid Artery Ligation Model

| Animal Model | Treatment Group | Dose | Survival Rate at 20 hr | Reference |

| Mice | Control | - | 0% | [4] |

| Mice | Efonidipine | 4 mg/kg, i.p. | 33%* | [4] |

*Significantly higher than the control group.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is based on the methodology described by Rajput et al. (2021).[3]

Animals: Male Wistar rats (250-300g). For diabetic models, neonatal rats are administered streptozotocin (B1681764) to induce diabetes.

Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., ketamine and xylazine).

Surgical Procedure:

-

The rat is placed in a supine position, and a midline cervical incision is made.

-

The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

-

The ECA is ligated and cut.

-

A 4-0 nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.

-

For reperfusion, the filament is withdrawn.

-

The cervical incision is sutured, and the animal is allowed to recover.

Drug Administration: Efonidipine (1 mg/kg/day) is administered orally for a period of 4 weeks as a pre-treatment before MCAO induction.[3]

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: A 5-point scale is used to assess neurological deficits 24 hours after MCAO: 0 = no deficit; 1 = contralateral forelimb flexion; 2 = decreased resistance to lateral push; 3 = circling to the contralateral side; 4 = no spontaneous motor activity.[3]

-

Infarct Volume Measurement:

-

24 hours post-MCAO, animals are euthanized, and brains are removed.

-

The brain is sectioned into 2 mm coronal slices.

-

Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

-

Viable tissue stains red, while the infarcted tissue remains white.

-

The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.

-

Bilateral Carotid Artery Ligation Model in Mice

This protocol is based on the model described by Shigenobu et al. (1995).[4]

Animals: Male ICR mice.

Anesthesia: An appropriate anesthetic agent is used to anesthetize the mice.

Surgical Procedure:

-

A ventral midline incision is made in the neck to expose the trachea and carotid sheaths.

-

Both common carotid arteries are carefully isolated from the surrounding nerves and connective tissue.

-

The arteries are then permanently occluded using surgical sutures.

-

The incision is closed, and the animals are monitored for recovery.

Drug Administration: Efonidipine (4 mg/kg) is administered intraperitoneally (i.p.).[4]

Outcome Assessment:

-

Survival Rate: The number of surviving animals is recorded at specific time points (e.g., 20 hours) post-ligation.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Efonidipine in Ischemic Stroke

The following diagram illustrates the hypothesized signaling cascade through which efonidipine exerts its neuroprotective effects, primarily focusing on the inhibition of calcium influx and the subsequent downregulation of the TGF-β/SMAD-2 pathway.

Caption: Proposed neuroprotective signaling pathway of Efonidipine.

General Experimental Workflow for Evaluating Efonidipine in Ischemic Stroke Models

The following diagram outlines a typical experimental workflow for assessing the neuroprotective potential of efonidipine in preclinical stroke models.

Caption: Experimental workflow for efonidipine evaluation.

Conclusion

The available preclinical evidence strongly suggests that efonidipine possesses significant neuroprotective potential in models of ischemic stroke. Its dual L-type and T-type calcium channel blockade, coupled with its ability to mitigate oxidative stress and downregulate the pro-inflammatory TGF-β/SMAD-2 signaling pathway, presents a multifaceted approach to cerebroprotection. The quantitative data from both MCAO and carotid artery ligation models demonstrate efonidipine's efficacy in reducing infarct volume, improving neurological outcomes, and increasing survival rates. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its neuroprotective effects and to explore its therapeutic window and optimal dosing in various ischemic stroke scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and execute further investigations into the promising role of efonidipine as a neuroprotective agent for ischemic stroke.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 3. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of efonidipine hydrochloride, a calcium channel blocker, on the experimental cerebral ischemia/anoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Efonidipine's Anti-inflammatory Properties in Microglial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical feature in the pathology of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of the inflammatory response in the brain.[1][2][3] In the presence of pathological stimuli, such as bacterial lipopolysaccharide (LPS), microglia undergo activation.[2][4] This activated state is characterized by the proliferation, migration, and release of a variety of pro-inflammatory molecules, including nitric oxide (NO), cytokines like interleukin-1β (IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5][6][7] While this response is a crucial defense mechanism, its dysregulation can lead to an exacerbated inflammatory environment that contributes to neuronal damage and death.[1][8][9]

Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is widely utilized for the treatment of hypertension and cardiovascular diseases.[4][10] Beyond its established cardiovascular applications, emerging research has identified Efonidipine as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in inflammatory signaling.[1][10] This has led to investigations into its role within the CNS, specifically its effects on microglia-mediated neuroinflammation.[1][4] Recent studies demonstrate that Efonidipine exerts significant anti-inflammatory and anti-migratory effects in LPS-stimulated microglial cells.[1][4][10] These findings suggest Efonidipine could be a promising candidate for drug repositioning in the treatment of brain disorders associated with neuroinflammation.[4][10]

This technical guide provides an in-depth overview of the anti-inflammatory properties of Efonidipine in microglia, detailing its mechanism of action, summarizing quantitative data from key experiments, and outlining the experimental protocols used to elicit these findings.

Mechanism of Action: Inhibition of the JNK/NF-κB Signaling Axis

The anti-inflammatory effects of Efonidipine in microglial cells are primarily mediated through the inhibition of the JNK and nuclear factor-κB (NF-κB) signaling pathways.[1][4][10] In an inflammatory context, LPS activates these cascades, leading to the production of inflammatory mediators. Efonidipine intervenes at critical points in these pathways.

-

JNK Pathway: Efonidipine has been shown to bind to the ATP-binding site of JNK3, inhibiting its activity in an ATP-competitive manner.[4] This action prevents the phosphorylation of JNK and its downstream target, c-Jun, in LPS-treated microglial cells.[1][4][10] The JNK pathway is known to be essential for mediating pro-inflammatory functions in microglia.[1][4]

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates inflammatory processes.[1][4] In resting cells, it is held in an inactive state in the cytoplasm by an inhibitor protein called IκBα.[1][4] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][11] Efonidipine inhibits the LPS-induced phosphorylation of IκBα, thereby suppressing the nuclear translocation of NF-κB.[1][4][10][11]

By inhibiting both the JNK and NF-κB pathways, Efonidipine effectively attenuates the downstream inflammatory response, including the expression of pro-inflammatory mediators and enzymes, and reduces microglial migration.[1][4][10]

Caption: Efonidipine inhibits LPS-induced inflammation by blocking JNK and IκBα phosphorylation.

Data Presentation: Quantitative Effects of Efonidipine

Efonidipine has been demonstrated to inhibit key markers of inflammation in both murine (BV2) and human (HMC3) microglial cell lines. The following tables summarize the observed effects.

Table 1: Effect of Efonidipine on Pro-inflammatory Mediators in LPS-Stimulated Microglia

| Marker | Cell Line(s) | Stimulus | Efonidipine Effect | Citation(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) | BV2 | LPS (1 µg/mL) | Significant, concentration-dependent reduction in production. | [1][10] |

| Interleukin-1β (IL-1β) | BV2, HMC3 | LPS (1 µg/mL) | Significant, concentration-dependent reduction in production. |[1][10] |

Table 2: Effect of Efonidipine on Pro-inflammatory Enzymes in LPS-Stimulated BV2 Cells

| Enzyme | Stimulus | Efonidipine Effect | Citation(s) |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | LPS (1 µg/mL) | Suppressed protein expression. | [1][4] |

| Cyclooxygenase-2 (COX-2) | LPS (1 µg/mL) | Suppressed protein expression. |[1][4] |

Table 3: Effect of Efonidipine on Signaling Pathway Components in LPS-Stimulated BV2 Cells

| Protein Target | Effect Measured | Efonidipine Effect | Citation(s) |

|---|---|---|---|

| JNK | Phosphorylation | Declined phosphorylation. | [1][4][10] |

| c-Jun | Phosphorylation | Declined phosphorylation. | [1][4][10] |

| IκBα | Phosphorylation | Inhibited phosphorylation. | [1][4][10][11] |

| NF-κB p65 | Nuclear Translocation | Dramatically inhibited translocation from cytoplasm to nucleus. |[1][4][11] |

Table 4: Effect of Efonidipine on LPS-Stimulated Microglial Cell Migration

| Assay Type | Cell Line(s) | Efonidipine Effect | Citation(s) |

|---|---|---|---|

| Wound Healing Assay | BV2, HMC3 | Dramatically reduced cell migration. | [1][4] |

| Transwell Migration Assay | BV2, HMC3 | Markedly impeded cell migration. |[1][4][10] |

Detailed Experimental Protocols

The findings summarized above were obtained through a series of established in vitro assays. The methodologies are detailed below.

Caption: Workflow for assessing protein expression changes in microglia via Western Blot.

4.1 Cell Culture and Treatment

-

Cell Lines: Murine microglial cells (BV2) and human microglial cells (HMC3) were used.[4]

-

Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[4] Cultures were kept at 37°C in a humidified incubator with 5% CO2.[4]

-

Stimulation: To induce an inflammatory response, cells were co-treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and varying concentrations of Efonidipine for 24 hours.[1]

4.2 Western Blotting

-

Objective: To measure the expression levels of key proteins in the inflammatory signaling pathways.

-

Procedure:

-

Following treatment, cells were lysed to extract total protein. For NF-κB analysis, cytosolic and nuclear fractions were separated.[11]

-

Protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-JNK, JNK3, iNOS, COX-2, NF-κB p65, phospho-IκBα).[1][4]

-

Loading controls such as β-Actin (for whole-cell and cytosolic lysates) and Lamin B1 (for nuclear lysates) were used to ensure equal loading.[11]

-

The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Protein bands were visualized using a chemiluminescent substrate and quantified.

-

4.3 Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IL-1β in the culture medium was measured using a specific ELISA kit according to the manufacturer's instructions.[10]

4.4 Cell Migration Assays

-

Wound Healing Assay: A scratch was made in a confluent monolayer of microglial cells. The rate at which the cells migrated to close the "wound" was monitored and measured over time in the presence or absence of LPS and Efonidipine.[1][4]

-

Transwell Migration Assay: Microglial cells were placed in the upper chamber of a transwell insert. The lower chamber contained a chemoattractant (LPS). The number of cells that migrated through the porous membrane to the lower chamber was quantified to assess migratory capacity.[1][4]

4.5 Immunocytochemistry

-

Objective: To visually confirm the subcellular localization of the NF-κB p65 subunit.

-

Procedure:

-

BV2 cells were cultured on coverslips and treated with LPS and Efonidipine.[11]

-

Cells were fixed, permeabilized, and incubated with an anti-NF-κB p65 primary antibody.

-

A fluorescently-labeled secondary antibody was then applied.

-

The cell nuclei were counterstained with DAPI.

-

Images were captured using a fluorescence microscope to visualize the location of NF-κB p65 (cytoplasmic vs. nuclear).[11]

-

Conclusion and Future Directions

The available evidence strongly indicates that Efonidipine, a well-established cardiovascular drug, possesses potent anti-inflammatory properties in microglial cells.[1][4] By targeting the JNK and NF-κB signaling pathways, Efonidipine effectively reduces the production of key pro-inflammatory mediators and enzymes and curtails microglial migration.[1][4][10]

Caption: Efonidipine disrupts the progression from stimulus to neuroinflammation.

These findings position Efonidipine as a compelling candidate for drug repositioning. Its ability to modulate microglia-driven neuroinflammation opens up therapeutic possibilities for a range of neurodegenerative and neurological disorders where inflammation is a key pathological component. Further in vivo studies in animal models of neuroinflammatory diseases are warranted to validate these in vitro findings and to evaluate the therapeutic efficacy and safety profile of Efonidipine for CNS applications.

References

- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptides and Microglial Activation in Inflammation, Pain, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]

- 5. Cyclooxygenase-2 mediates microglial activation and secondary dopaminergic cell death in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective upregulation of inducible nitric oxide synthase (iNOS) by lipopolysaccharide (LPS) and cytokines in microglia: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Inducible Nitric Oxide Synthase Gene in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NADPH Oxidase- and Mitochondria-derived Reactive Oxygen Species in Proinflammatory Microglial Activation: A Bipartisan Affair? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of (+)-Efonidipine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of (+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key related biological and experimental workflows.

Introduction: Understanding (+)-Efonidipine's Physicochemical Properties

(+)-Efonidipine is a potent calcium channel antagonist distinguished by its dual blockade of both L-type and T-type calcium channels.[1][2][3] This mechanism contributes to its efficacy in treating hypertension and angina pectoris.[1] From a physicochemical standpoint, (+)-Efonidipine is a highly lipophilic (fat-soluble) compound, a characteristic that significantly influences its solubility.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high cellular permeability but low aqueous solubility.[5] This low water solubility presents a considerable challenge in experimental and formulation settings, making the selection of appropriate organic solvents critical for creating stock solutions and conducting in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of (+)-Efonidipine has been determined in several common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is recognized as the most effective and widely used solvent for preparing high-concentration stock solutions.[5] The following table summarizes the available quantitative data for (+)-Efonidipine and its hydrochloride or monoethanolate forms. Researchers should note that solubility can be affected by the specific salt form, purity, temperature, and the anhydrous nature of the solvent.

| Solvent | Form | Solubility (Concentration) | Solubility (mg/mL) | Notes |

| DMSO | Efonidipine | ~158.31 mM | ~100 mg/mL | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[5] Ultrasonic assistance may be beneficial for higher concentrations.[5] |

| DMSO | Efonidipine HCl monoethanolate | 100 mM | ~71.4 mg/mL | Data provided for the hydrochloride monoethanolate salt form. |

| DMSO | Efonidipine HCl | 12.72 mM | 8.5 mg/mL | Data provided for the hydrochloride salt form. |

| Ethanol | Efonidipine | Not specified | ~6 mg/mL | Significantly less soluble than in DMSO.[5] |

| Methanol | Efonidipine HCl Ethanolate | Soluble | Not specified | Termed "soluble" in qualitative studies.[6] |

| Acetonitrile | Efonidipine HCl Ethanolate | Slightly soluble | Not specified | Termed "slightly soluble" in qualitative studies.[6] |

| Water | Efonidipine | < 10 µg/mL | < 0.01 mg/mL | Considered practically insoluble in water and aqueous media.[5][7] |

Note: The molecular weight of Efonidipine free base is approximately 631.66 g/mol , while the hydrochloride monoethanolate salt is 714.18 g/mol . Calculations are based on these values where applicable.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for drug discovery and development. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. For higher throughput needs, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[8][9]

Methodology:

-

Preparation: Add an excess amount of solid (+)-Efonidipine powder to a sealed vial containing a known volume of the test solvent (e.g., DMSO, ethanol).[8][10] It is crucial that undissolved solid remains to ensure saturation.[6]

-

Equilibration: The vials are agitated in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach thermodynamic equilibrium.[8][10]

-

Phase Separation: After equilibration, the samples are left undisturbed to allow the excess solid to sediment.[8] To ensure complete removal of undissolved particles, the supernatant is then centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) or filtered.[8]

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.[8]

-

Analysis: The concentration of (+)-Efonidipine in the diluted sample is determined using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result to a standard calibration curve.[8][11] The experiment should be repeated multiple times to ensure reproducibility.[8]

Kinetic Solubility Determination from DMSO Stock

This high-throughput method is used to assess the solubility of a compound when it is introduced to an aqueous buffer from a concentrated DMSO stock, mimicking common in vitro experimental conditions.[12] Precipitation is detected optically.[11]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (+)-Efonidipine in 100% DMSO (e.g., 10 or 20 mM).[13]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

-

Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations.[13] The final DMSO concentration should be kept low (ideally ≤0.1%) to minimize solvent effects.[5]

-

Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[12][13]

-

Precipitation Detection: The presence of precipitate is measured. This can be done using a nephelometer to measure light scattering (turbidimetry) or by measuring the UV absorbance of the solution after filtering out any precipitate.[13] The kinetic solubility is the concentration at which precipitation is first observed.[11]

Mandatory Visualizations

Mechanism of Action of (+)-Efonidipine

(+)-Efonidipine exerts its therapeutic effects by blocking the influx of calcium ions (Ca²⁺) through two types of voltage-gated calcium channels located on cell membranes.[1][5] This dual-action mechanism is central to its function.

Caption: Mechanism of action for (+)-Efonidipine's antihypertensive effect.

Experimental Workflow: Troubleshooting Precipitation

A common issue when working with poorly aqueous-soluble compounds like (+)-Efonidipine is precipitation upon dilution of the DMSO stock into an aqueous medium.[5] This occurs when the final drug concentration exceeds its solubility limit in the aqueous environment. The following workflow outlines steps to address this issue.

Caption: Troubleshooting workflow for (+)-Efonidipine precipitation in aqueous media.

References

- 1. What is Efonidipine used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. What is the mechanism of Efonidipine? [synapse.patsnap.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 9. scispace.com [scispace.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pharmatutor.org [pharmatutor.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Efonidipine Hydrochloride Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Efonidipine (B1671133) hydrochloride ethanolate (B101781) (EHE) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2] Its unique molecular structure, a solvate composed of an equimolar combination of ethanol (B145695) and efonidipine hydrochloride, presents distinct physicochemical characteristics crucial for drug development.[3] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, EHE exhibits high permeability but low aqueous solubility, which poses significant challenges for formulation and bioavailability enhancement.[4][5][6] This technical guide provides an in-depth review of the core physicochemical properties of Efonidipine hydrochloride ethanolate, including its solubility, solid-state characteristics, stability profile, and thermal behavior. Detailed experimental protocols for key analytical methods are provided, and complex relationships are visualized through diagrams to support formulation science, quality control, and further research.

General Physicochemical Properties

Efonidipine hydrochloride ethanolate is a pale yellow crystalline powder.[7] It is chemically identified as 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate; hydrochloride; ethanol.[8][9]

| Property | Value | References |

| Molecular Formula | C36H45ClN3O8P | [1][9][10][11] |

| Molecular Weight | 714.19 g/mol | [1][11][12] |

| CAS Number | 111011-76-8 | [9][11] |

| Appearance | Pale yellow crystalline powder | [7] |

| pKa (basic) | 2.33 | [13] |

| LogP | 5.35 - 6.99 | [14] |

| Boiling Point | 746.9 ± 60.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | [10] |

| Hydrogen Bond Donor Count | 3 | [10] |

| Hydrogen Bond Acceptor Count | 10 | [10] |

| Rotatable Bond Count | 10 | [10] |

Solubility Profile

The solubility of EHE is a critical factor influencing its oral bioavailability. As a BCS Class II agent, its dissolution is the rate-limiting step for absorption.[4][5]

| Solvent | Solubility Description | References |

| Water | Practically insoluble (<10 µg/mL) | [2][8][13][15] |

| Methanol (B129727) | Sparingly soluble | [8] |

| Dimethylformamide (DMF) | Soluble | [8] |

| Ethanol | Soluble | [13] |

| Acetonitrile | Soluble | [13] |

| DMSO | Soluble | [13] |

Solid-State Characterization

The solid-state properties of EHE are well-documented, revealing a unique and stable crystalline structure.

Crystalline Structure and Polymorphism

Efonidipine hydrochloride ethanolate exists as a solvate, incorporating an equimolar amount of ethanol into its crystal lattice.[3] Single-crystal X-ray structure analysis reveals that the chloride ion is situated within a "basket-type conformation" created by the bulky diphenyl and phosphate (B84403) groups.[3] This distinct arrangement is thought to enhance the compound's thermal stability by suppressing the elimination of chloride ions.[3] Techniques such as Powder X-ray Diffraction (PXRD) are essential for confirming its crystalline state and for studying potential transformations to amorphous forms, which can enhance solubility.[3][4][14]

Thermal Properties

Thermal analysis provides insight into the stability and decomposition pathway of EHE.

| Property | Value | References |

| Melting Point | 151°C (with decomposition) | [10] |

| Thermal Behavior (TG-DTA) | Upon heating, EHE first releases ethanol, followed by decomposition with the elimination of chloride ions. | [3] |

| DSC Thermogram | Exhibits a double hump: one at ~140°C (volatilization of ethanol and loss of chloride ion) and a second at ~160°C (subsequent breakdown). | [13] |

Spectroscopic Properties

Spectroscopic methods are fundamental for the identification and quantification of EHE.

| Technique | Observation | References |

| UV-Visible Spectroscopy | λmax at 253 nm (in Methanol) | [7] |

| λmax at 270 nm (in Methanol:Water) | [8][16] | |

| λmax at 252 nm | [13] | |

| FT-IR Spectroscopy | Used to characterize the solid state and identify functional groups. | [3][14] |

| NMR Spectroscopy | Used for structural elucidation, particularly of degradation products. | [17][18] |

Stability Profile

Forced degradation studies, conducted as per ICH guidelines, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

| Stress Condition | Degradation (%) | Key Observations | References |

| Oxidative (H₂O₂) | ~10% | Maximum degradation observed. | [16] |

| Photolytic (UV/Vis Light) | ~8% | Significant degradation. The degradant may be the same as that from oxidative stress. | [16] |

| Thermal | ~6% | Moderate degradation. | [16] |

| Acidic (HCl) | ~4% | Low degradation. | [16] |

| Alkaline (NaOH) | ~3% | Low degradation. Another study reported extensive degradation in alkaline conditions. | [17][16] |

Mechanism of Action

Efonidipine exerts its antihypertensive effects by acting as a dual blocker of both L-type and T-type voltage-gated calcium channels.[19][20] This dual mechanism provides comprehensive cardiovascular and renal protection.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of EHE.

Solid-State Analysis Protocol (Overview)

Solid-state characterization involves a suite of thermo-analytical and spectroscopic techniques to determine the crystalline nature and thermal behavior of EHE.

-

Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure of EHE and detect any amorphous content. Samples are scanned over a 2θ range (e.g., 5-40°) to obtain a diffraction pattern.

-

Differential Scanning Calorimetry (DSC): A sample (2-5 mg) is heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram reveals melting points, phase transitions, and decomposition events.[13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of solvents (ethanol) and to determine the decomposition temperature.[3]

Stability-Indicating RP-HPLC Assay Protocol

This method is used to quantify EHE in the presence of its degradation products.[8][16]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).[8]

-

Mobile Phase: An isocratic mixture of Methanol and Water (50:50 v/v).[8][16]

-

Injection Volume: 20 µL.

-

Run Time: 10 minutes.[16]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of EHE in methanol (e.g., 100 µg/mL) and make further dilutions with the mobile phase to create calibration standards.

-

Sample Preparation (Forced Degradation): Expose EHE to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 30% H₂O₂, heat, light) for a defined period. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Inject the standard and stressed sample solutions into the HPLC system.

-

Quantification: Calculate the percentage of EHE remaining by comparing the peak area of the principal peak in the stressed samples to that of an unstressed standard. Ensure that the peaks for degradation products are well-resolved from the EHE peak.

-

UV-Visible Spectrophotometry Protocol

This method is suitable for simple quantification and determination of absorption characteristics.[7]

-

Instrument: A double-beam UV-Visible Spectrophotometer.

-

Solvent: Analytical grade methanol.

-

Procedure for λmax Determination:

-

Prepare a standard solution of EHE in methanol (e.g., 10 µg/mL).

-

Scan the solution over a wavelength range of 200-330 nm against a methanol blank.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[7]

-

-

Procedure for Assay:

-

Prepare a standard stock solution (e.g., 100 µg/mL) in methanol.

-

Create a series of dilutions to form a calibration curve (e.g., 10-30 µg/mL).

-

Measure the absorbance of each standard and the sample solution at the predetermined λmax (253 nm).

-

Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.[7]

-

Conclusion

The physicochemical properties of Efonidipine hydrochloride ethanolate are defined by its status as a BCS Class II compound and its unique crystalline structure as an ethanol solvate. Its poor aqueous solubility necessitates formulation strategies such as the development of amorphous solid dispersions or co-crystals to enhance dissolution and bioavailability.[4][5][21] The compound demonstrates moderate stability, with oxidative and photolytic conditions being the primary degradation pathways.[16] The detailed analytical protocols and physicochemical data presented in this guide serve as a critical resource for scientists and researchers engaged in the development, formulation, and quality control of Efonidipine-based pharmaceutical products, ensuring the delivery of a safe and effective therapeutic agent.

References